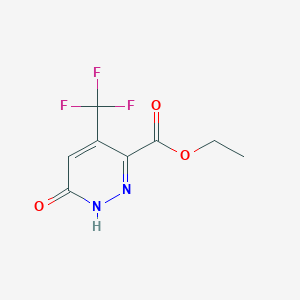

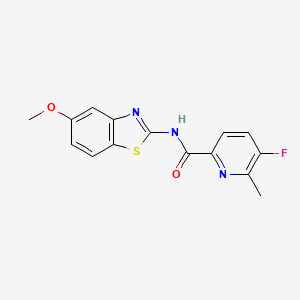

![molecular formula C18H18N2O3S2 B2903043 2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide CAS No. 922451-60-3](/img/structure/B2903043.png)

2-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, biology, and chemistry. This compound is known for its unique structure and properties, which make it a valuable tool in the development of new drugs and therapies.

Wissenschaftliche Forschungsanwendungen

Photovoltaics

The benzo[c][1,2,5]thiadiazole (BTZ) motif, which is a part of the compound’s structure, has been extensively researched for use in photovoltaic devices . These devices convert light into electricity and are a key technology for harnessing solar energy. The electron donor–acceptor (D–A) systems based on the BTZ motif can be optimized for enhanced light absorption and charge transport, making them suitable for high-efficiency solar cells .

Fluorescent Sensors

Compounds with the BTZ motif are also promising candidates for fluorescent sensors . These sensors can detect the presence of specific ions or molecules by emitting fluorescence in response to chemical interactions. The compound could be used to develop sensors with high sensitivity and selectivity for environmental monitoring or medical diagnostics .

Organophotocatalysis

The potential of BTZ-based compounds as visible-light organophotocatalysts has been explored. Organophotocatalysts are substances that, upon exposure to light, can facilitate chemical reactions without being consumed. They are valuable in green chemistry for conducting reactions under mild conditions with reduced energy consumption .

Wirkmechanismus

Target of Action

The compound, also known as N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-phenylmethanesulfonylacetamide, is a derivative of the benzo[d]thiazole motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . It has also been used as a fluorescent probe for selectively sensing cysteine (Cys) over other analytes .

Mode of Action

The compound interacts with its targets through electron donor–acceptor (D–A) systems . By varying the donor groups while keeping the benzo[d]thiazole acceptor group the same, the compound’s optoelectronic and photophysical properties can be systematically modified . In the case of cysteine sensing, the compound essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine .

Biochemical Pathways

The compound affects the biochemical pathways related to fluorescence and photocatalysis . It has been used as a potential visible-light organophotocatalyst . The compound’s interaction with cysteine triggers a fluorescence response, making it a useful tool for imaging cysteine in various biological systems .

Result of Action

The compound’s action results in changes to the optoelectronic and photophysical properties of the system in which it is used . For example, in the presence of cysteine, the compound triggers a fluorescence response, achieving a significant enhancement . This makes it a useful tool for imaging cysteine in various biological systems .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s fluorescence response to cysteine can be affected by the presence of other analytes

Eigenschaften

IUPAC Name |

2-benzylsulfonyl-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-12-8-9-13(2)17-16(12)20-18(24-17)19-15(21)11-25(22,23)10-14-6-4-3-5-7-14/h3-9H,10-11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNUOSQHBDHEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

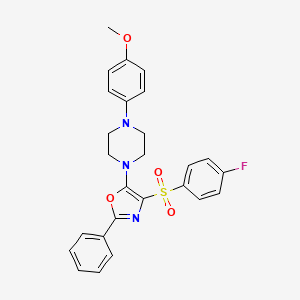

![1-(3-chloro-4-methoxyphenyl)-4-cycloheptylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2902966.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2902970.png)

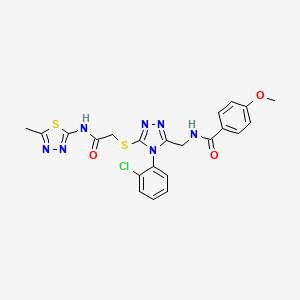

![N-[3'-acetyl-1-(4-methoxybenzyl)-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2902972.png)

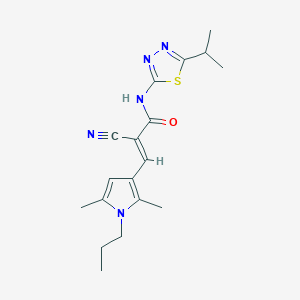

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-4-(dimethylamino)nicotinonitrile](/img/structure/B2902974.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2902976.png)

sulfonyl]phenyl}piperazino)methanone](/img/structure/B2902979.png)

![2-Cyclopropyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2902980.png)

![2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-methylacetamide](/img/structure/B2902982.png)